3-chloro-4-({1-[2-(4-hydroxyphenyl)-1-methylethyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide -

3-chloro-4-({1-[2-(4-hydroxyphenyl)-1-methylethyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide

Catalog Number: EVT-6117431
CAS Number:
Molecular Formula: C24H31ClN2O4
Molecular Weight: 447.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

  • Compound Description: This compound is a novel non-peptide CCR5 antagonist. []
  • Relevance: This compound shares a core structure with 3-chloro-4-({1-[2-(4-hydroxyphenyl)-1-methylethyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide, specifically the N-substituted piperidinyl benzamide moiety. Both compounds also feature halogen substitutions on the benzamide ring, a common characteristic in CCR5 antagonists. [, , , ]

N-【1-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}piperidin-4-yl】-N-ethylbenzamide

  • Compound Description: This compound is a novel non-peptide CCR5 antagonist. []
  • Relevance: Similar to the target compound, this structure features a benzamide group connected to a piperidine ring at the 4-position. The piperidine ring is further substituted with a complex benzyl group containing halogenated aromatic rings. This structural similarity, especially the benzamide-piperidine core and halogen substitutions, suggests potential overlap in their biological activity, particularly concerning CCR5 antagonism. []

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

  • Compound Description: This compound is a novel non-peptide CCR5 antagonist. []
  • Relevance: This compound exhibits significant structural similarity to 3-chloro-4-({1-[2-(4-hydroxyphenyl)-1-methylethyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide. Both compounds share the N-allyl-N-(piperidin-4-yl) benzamide core structure, and both have chlorine substitutions on the benzamide ring. This strong structural resemblance suggests that they may exhibit similar biological activity, potentially as CCR5 antagonists. []

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-3-chlorobenzamide

  • Compound Description: This compound is a novel non-peptide CCR5 antagonist. []
  • Relevance: This compound shares a striking structural similarity with 3-chloro-4-({1-[2-(4-hydroxyphenyl)-1-methylethyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide, featuring a nearly identical core structure of N-allyl-N-(piperidin-4-yl) benzamide. The presence of chlorine substitutions on the benzamide ring further reinforces their structural relationship, suggesting potential similarities in their biological activities, particularly as CCR5 antagonists. []

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide

  • Compound Description: This compound is a novel non-peptide CCR5 antagonist with a hemi-inhibitory concentration (IC50) of (5.35 ± 0.3) nmol/L. []
  • Relevance: This compound bears a strong structural resemblance to 3-chloro-4-({1-[2-(4-hydroxyphenyl)-1-methylethyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide. Both compounds share the common N-allyl-N-(piperidin-4-yl) benzamide core structure and feature a chlorine substitution on the benzamide ring. []

Properties

Product Name

3-chloro-4-({1-[2-(4-hydroxyphenyl)-1-methylethyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide

IUPAC Name

3-chloro-4-[1-[1-(4-hydroxyphenyl)propan-2-yl]piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide

Molecular Formula

C24H31ClN2O4

Molecular Weight

447.0 g/mol

InChI

InChI=1S/C24H31ClN2O4/c1-17(15-18-3-6-20(28)7-4-18)27-12-9-21(10-13-27)31-23-8-5-19(16-22(23)25)24(29)26-11-14-30-2/h3-8,16-17,21,28H,9-15H2,1-2H3,(H,26,29)

InChI Key

NPVNGULFUJIERO-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)O)N2CCC(CC2)OC3=C(C=C(C=C3)C(=O)NCCOC)Cl

Canonical SMILES

CC(CC1=CC=C(C=C1)O)N2CCC(CC2)OC3=C(C=C(C=C3)C(=O)NCCOC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.